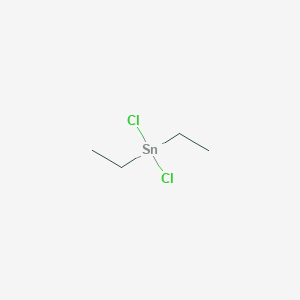

Diethyltin dichloride

Description

Properties

IUPAC Name |

dichloro(diethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5.2ClH.Sn/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFAXVVMIXZAKSR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Sn](CC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20235690 | |

| Record name | Diethyltindichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Diethyltin dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20598 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

866-55-7 | |

| Record name | Diethyltin dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyltindichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyltin dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyltindichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyltin dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLTIN DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGA900D045 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyltin dichloride physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Diethyltin (B15495199) Dichloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyltin dichloride ((C₂H₅)₂SnCl₂) is an organotin compound, a class of chemical compounds containing a tin-carbon bond. As a di-substituted organotin, it serves as a crucial intermediate and precursor in the synthesis of other organometallic compounds, which have applications as catalysts and stabilizers in industrial chemistry.[1] Understanding its core physical and chemical properties is fundamental for its safe handling, application in synthetic protocols, and for assessing its toxicological profile, which is of particular interest to drug development professionals exploring organometallic compounds. This guide provides a detailed overview of its key properties, supported by experimental protocols and logical diagrams.

Core Properties and Data

The quantitative physical and chemical data for Diethyltin Dichloride are summarized in the tables below for ease of reference and comparison.

Table 1: Chemical Identifiers for Diethyltin Dichloride

| Identifier | Value |

| CAS Number | 866-55-7[1][2][3] |

| Linear Formula | (C₂H₅)₂SnCl₂[1][3] |

| Molecular Formula | C₄H₁₀Cl₂Sn[1][2][3] |

| Synonyms | Dichlorodiethyltin, Diethyldichlorotin, Dichlorodiethylstannane[1][4] |

| EC Number | 212-750-8[1][2] |

| PubChem CID | 91491[1] |

Table 2: Physical Properties of Diethyltin Dichloride

| Property | Value |

| Molecular Weight | 247.74 g/mol [1][2][3] |

| Exact Mass | 247.918158 g/mol [1] |

| Appearance | White powder or crystals[1][2] |

| Melting Point | 82-84 °C[1][2] |

| Boiling Point | 220 °C[1] |

| Flash Point | 220 °C[2] |

| Solubility in H₂O | 0.023 g/L (at 25 °C)[1][2][5] |

| Sensitivity | Moisture sensitive[1][5] |

Table 3: Safety and Toxicity Data for Diethyltin Dichloride

| Data Point | Value |

| Oral LD50 (Rat) | 509 mg/kg[2] |

| Oral LD50 (Mouse) | 214 mg/kg[2] |

| Permissible Exposure Limit (PEL) | 0.1 mg/m³ (as Sn)[6] |

| Immediately Dangerous to Life or Health (IDLH) | 25.0 mg/m³ (as Sn)[6] |

| TLV-STEL | 0.2 mg/m³ (as Sn)[6] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |

Chemical Characteristics

Stability and Reactivity

Diethyltin dichloride is sensitive to moisture.[1][5] Like many organotin halides, it readily undergoes hydrolysis in the presence of water. This reaction involves the stepwise replacement of the chloride ligands with hydroxide (B78521) groups, which can then lead to the formation of various condensed products, such as distannoxanes. Due to this reactivity, the compound should be handled under inert and dry conditions to maintain its integrity. Upon heating, organotin compounds can decompose, potentially releasing toxic fumes of tin oxides and hydrogen chloride.[7]

Biological Interactions

The toxicity of organotin compounds is highly dependent on the number and nature of the organic groups attached to the tin atom. The general order of toxicity is R₃SnX > R₂SnX₂ > RSnX₃.[1] Diethyltin dichloride, as a di-substituted compound, falls in the middle of this toxicity spectrum. It has been reported to cause nasal irritation, headaches, and emetic action on the gut.[1] The biological effects of organotin compounds are complex, with some known to interact with mitochondrial functions.[1]

Experimental Protocols

The following sections detail generalized methodologies for determining the key properties of Diethyltin Dichloride. These protocols are based on standard laboratory techniques for air- and moisture-sensitive organometallic compounds.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting range using a standard digital melting point apparatus.

-

Sample Preparation: Finely grind a small amount of Diethyltin Dichloride crystals using a mortar and pestle in a dry environment (e.g., a glove box or under a stream of dry nitrogen).

-

Capillary Loading: Pack the finely ground powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[8][9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[8]

-

Approximate Determination: Set the apparatus to a rapid heating rate (e.g., 10-20 °C/min) to find an approximate melting range.[9]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[8]

Aqueous Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the solubility of sparingly soluble solids in an aqueous medium.

-

System Preparation: Add an excess amount of Diethyltin Dichloride (e.g., 10 mg) to a known volume of deionized water (e.g., 100 mL) in a sealed, airtight flask. The excess solid is necessary to ensure equilibrium is reached with a saturated solution.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) using an orbital shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is established.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully separate the saturated aqueous phase from the solid residue using centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Analyze the concentration of diethyltin dichloride in the clear, saturated filtrate. This can be achieved using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization or by quantifying the tin content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

Calculation: The solubility is calculated from the measured concentration and expressed in g/L or mol/L.

NMR Sample Preparation for a Moisture-Sensitive Compound

This protocol outlines the preparation of a sample for Nuclear Magnetic Resonance (NMR) spectroscopy, taking into account the compound's sensitivity.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, Benzene-d₆). The solvent should be anhydrous.

-

Inert Atmosphere Handling: Perform all sample preparation steps under an inert atmosphere (e.g., inside a nitrogen- or argon-filled glovebox) to prevent hydrolysis.[10]

-

Sample Weighing: Weigh approximately 5-25 mg of Diethyltin Dichloride for ¹H NMR (or a higher concentration for ¹³C NMR) directly into a small, dry vial.[2]

-

Dissolution: Add 0.6-0.7 mL of the anhydrous deuterated solvent to the vial and gently swirl to dissolve the compound completely.[10]

-

Transfer to NMR Tube: Using a clean, dry Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool placed in the pipette.[2]

-

Sealing: Securely cap the NMR tube. For highly sensitive samples or long-term experiments, the NMR tube can be flame-sealed using a Schlenk line.

-

Final Step: Before inserting into the spectrometer, wipe the outside of the NMR tube clean.[5]

Visualizations

The following diagrams illustrate key workflows and chemical relationships relevant to Diethyltin Dichloride.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mun.ca [mun.ca]

- 3. researchgate.net [researchgate.net]

- 4. Diethyltin dichloride | C4H10Cl2Sn | CID 91491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Page loading... [wap.guidechem.com]

- 8. ursinus.edu [ursinus.edu]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. organomation.com [organomation.com]

Diethyltin Dichloride (CAS 866-55-7): A Technical Guide for Researchers

An In-depth Examination of its Biochemical Properties, Toxicological Profile, and Experimental Methodologies

Abstract

Diethyltin (B15495199) dichloride (CAS 866-55-7) is an organotin compound with significant applications in chemical synthesis and notable toxicological effects. This technical guide provides a comprehensive overview of its chemical and physical properties, toxicological data, and known mechanisms of action, with a particular focus on its role as a metabolic inhibitor and an immunotoxicant. Detailed, generalized experimental protocols for investigating its effects on mitochondrial respiration and thymic atrophy are presented. This document is intended for researchers, scientists, and drug development professionals engaged in the study of organotin compounds and their biological interactions.

Chemical and Physical Properties

Diethyltin dichloride is a white crystalline solid at room temperature. It is characterized by the presence of two ethyl groups and two chlorine atoms covalently bonded to a central tin atom. The compound is sensitive to moisture and should be handled under an inert atmosphere.

Table 1: Physical and Chemical Properties of Diethyltin Dichloride

| Property | Value | Reference |

| CAS Number | 866-55-7 | [1] |

| Molecular Formula | C4H10Cl2Sn | [1] |

| Molecular Weight | 247.74 g/mol | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 84 °C | |

| Boiling Point | 220 °C | |

| Solubility | Slightly soluble in chloroform (B151607) and ethyl acetate. Partly soluble in water (0.023 g/L at 25°C). | |

| Stability | Air and moisture sensitive. |

Applications in Synthesis

Diethyltin dichloride serves as a reagent in various chemical syntheses. A notable application is in the synthesis of other organotin compounds, such as diphenyldiethyltin, which is recognized as an environmental pollutant found in sediment and sewage sludge. It is also utilized in the study of organometallic chemistry and as a precursor for other organotin derivatives.

Toxicological Profile

Diethyltin dichloride exhibits significant toxicity through various routes of exposure. It is classified as toxic if swallowed, in contact with skin, and fatal if inhaled.[2][3] The compound is corrosive and can cause severe skin burns and eye damage.[2]

Table 2: Acute Toxicity Data for Diethyltin Dichloride

| Route of Administration | Species | LD50 Value | Reference |

| Oral | Rat | 509 mg/kg | |

| Oral | Mouse | 214 mg/kg | |

| Intravenous | Mouse | 56 mg/kg |

3.1. Hazard and Safety Information

The compound is associated with a range of health hazards, including damage to the nervous and immune systems through prolonged or repeated exposure.[3] It is also suspected of damaging the unborn child.[2] Due to its hazardous nature, strict safety precautions are necessary when handling this chemical, including the use of personal protective equipment and adequate ventilation.[4]

Table 3: GHS Hazard Classifications for Diethyltin Dichloride

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation (Category 2) | H330: Fatal if inhaled |

| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage |

| Reproductive Toxicity (Category 2) | H361d: Suspected of damaging the unborn child |

| Specific Target Organ Toxicity (Repeated Exposure) (Category 1) | H372: Causes damage to organs (Nervous system, Immune system) through prolonged or repeated exposure |

Mechanism of Action

The toxic effects of diethyltin dichloride are primarily attributed to its activity as a metabolic inhibitor, specifically targeting mitochondrial function.[5] It is also recognized for its immunotoxic properties, leading to atrophy of the thymus gland.[6][7]

4.1. Inhibition of Mitochondrial Respiration

Pioneering work by Aldridge and Cremer in 1955 established diethyltin dichloride as a potent inhibitor of mitochondrial respiration.[5][8] The proposed mechanism involves the interaction of diethyltin dichloride with dithiol groups, such as those found in lipoic acid. Lipoic acid is a critical coenzyme for α-keto acid dehydrogenase complexes, including the pyruvate (B1213749) dehydrogenase complex and α-ketoglutarate dehydrogenase complex, which are central to cellular respiration. By binding to these dithiol groups, diethyltin dichloride inhibits the oxidation of α-keto acids, leading to their accumulation and a subsequent disruption of the Krebs cycle and oxidative phosphorylation.[5]

4.2. Immunotoxicity: Thymus Atrophy

Studies by Seinen and Willems in the 1970s demonstrated that certain dialkyltin compounds, including diethyltin dichloride, induce atrophy of the thymus and thymus-dependent lymphoid tissue in rats.[6][7] This effect is characterized by a depletion of cortical thymocytes. The precise molecular mechanism underlying this immunotoxicity is not fully elucidated but is thought to involve the disruption of thymocyte maturation and proliferation.

Experimental Protocols

Disclaimer: The following are generalized protocols based on historical and contemporary research methodologies. The full text of the original seminal papers by Aldridge and Cremer (1955) and Seinen and Willems (1976) were not accessible for the creation of this guide. Researchers should consult and optimize protocols based on their specific experimental setup and objectives.

5.1. Assessment of Mitochondrial Respiration Inhibition

This protocol outlines a general procedure to assess the inhibitory effect of diethyltin dichloride on mitochondrial respiration using isolated mitochondria.

References

- 1. scbt.com [scbt.com]

- 2. fishersci.com [fishersci.com]

- 3. cpachem.com [cpachem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. Toxicity of organotin compounds. I. Atrophy of thymus and thymus-dependent lymphoid tissue in rats fed di-n-octyltindichloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thymic involution in rats given diets containing dioctyltin dichloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The biochemistry of organo-tin compounds; diethyltin dichloride and triethyltin sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Diethyltin Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyltin (B15495199) dichloride ((C₂H₅)₂SnCl₂) is an organotin compound that has garnered significant interest in various fields, including catalysis and as a precursor for other organometallic compounds. A thorough understanding of its molecular structure is fundamental to elucidating its reactivity, and toxicological properties, and for the rational design of new tin-based compounds. This guide provides a comprehensive overview of the molecular structure of diethyltin dichloride, supported by crystallographic data and detailed experimental protocols.

Molecular Structure and Bonding

The molecular structure of diethyltin dichloride is characterized by a central tin (Sn) atom covalently bonded to two ethyl groups and two chlorine atoms. In the solid state, the individual (C₂H₅)₂SnCl₂ molecules are not discrete but are associated through intermolecular interactions, forming polymeric chains.[1]

The geometry around the tin atom is a distorted tetrahedron. This distortion arises from the steric bulk of the ethyl groups and the influence of intermolecular bridging by chlorine atoms to adjacent tin centers.[1] This intermolecular association results in a coordination environment for the tin atom that can be described as intermediate between tetrahedral and octahedral.[1]

The crystal structure of diethyltin dichloride has been determined by single-crystal X-ray diffraction. It crystallizes in the monoclinic space group P2₁/c.[1] The polymeric chains are formed by weak intermolecular Sn···Cl interactions, where a chlorine atom of one molecule coordinates to the tin atom of a neighboring molecule.

Quantitative Structural Data

The following table summarizes the key crystallographic and geometric parameters for diethyltin dichloride, primarily based on the work of Alcock and Sawyer (1977).

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 9.677(3) Å |

| b = 9.835(2) Å | |

| c = 9.243(3) Å | |

| β = 102.73(2)° | |

| Molecules per Unit Cell (Z) | 4 |

| Bond Lengths | |

| Sn-C | ~2.11 Å |

| Sn-Cl | ~2.35 Å |

| Bond Angles | |

| C-Sn-C | 134.0(6)° |

| Cl-Sn-Cl | ~96° |

| C-Sn-Cl | ~108-112° |

| Intermolecular Distance | |

| Sn···Cl | 3.461(4) Å |

Experimental Protocols

I. Synthesis of Diethyltin Dichloride (Laboratory Scale)

This protocol describes a representative method for the synthesis of diethyltin dichloride via the redistribution reaction of tetraethyltin (B1219993) with tin tetrachloride.

Materials:

-

Tetraethyltin ((C₂H₅)₄Sn)

-

Tin(IV) chloride (SnCl₄)

-

Anhydrous toluene (B28343)

-

Nitrogen gas supply

-

Standard Schlenk line apparatus

-

Distillation apparatus

Procedure:

-

A Schlenk flask equipped with a magnetic stirrer and a reflux condenser is charged with tetraethyltin and anhydrous toluene under a nitrogen atmosphere.

-

An equimolar amount of tin(IV) chloride is added dropwise to the stirred solution at room temperature. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is heated to reflux for 2-3 hours to ensure the completion of the redistribution reaction.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude diethyltin dichloride is purified by vacuum distillation. The fraction collected at the appropriate boiling point and pressure yields pure diethyltin dichloride as a white crystalline solid.

II. Single-Crystal X-ray Diffraction

This protocol outlines the general steps for determining the molecular structure of diethyltin dichloride using single-crystal X-ray diffraction.

1. Crystal Growth:

-

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of diethyltin dichloride in a suitable solvent such as hexane (B92381) or a mixture of hexane and dichloromethane (B109758) at room temperature.

2. Data Collection:

-

A suitable single crystal is mounted on a goniometer head of a diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K or 150 K) using a nitrogen or helium cryostream to minimize thermal vibrations and improve data quality.

-

The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS), is used to collect diffraction data.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

III. Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H, ¹³C, and ¹¹⁹Sn NMR spectra are recorded on a high-resolution NMR spectrometer.

-

The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR.

-

The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The ¹¹⁹Sn NMR spectrum provides information about the coordination environment of the tin atom.

2. Infrared (IR) Spectroscopy:

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The solid sample can be prepared as a KBr pellet or a Nujol mull.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Characteristic absorption bands for Sn-C and Sn-Cl stretching vibrations are observed in the low-frequency region.

Visualizations

Caption: Ball-and-stick model of a single diethyltin dichloride molecule.

Caption: Intermolecular association in the solid state.

Caption: Workflow for determining the molecular structure.

References

An In-depth Technical Guide to the Synthesis and Preparation of Diethyltin Dichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the primary synthesis and preparation methods for diethyltin (B15495199) dichloride ((C₂H₅)₂SnCl₂), a significant organotin compound with applications in catalysis and as a precursor for other organometallic derivatives. The document emphasizes the core synthetic routes, including direct synthesis from elemental tin and ethyl chloride, the Kocheshkov redistribution reaction, and synthesis via Grignard reagents. This guide is intended to serve as a comprehensive resource, offering detailed experimental protocols where available and summarizing key quantitative data to facilitate laboratory-scale and industrial production.

Introduction

Diethyltin dichloride is an organometallic compound featuring a central tin atom bonded to two ethyl groups and two chlorine atoms. Its utility spans various chemical applications, including as a catalyst and an intermediate in the synthesis of other organotin compounds.[1][2][3] The synthesis of the first organotin compound, diethyltin diiodide, by Edward Frankland in 1849, laid the groundwork for the development of organotin chemistry.[4] This guide focuses on the synthesis of the dichloride analogue, a compound of significant interest in modern chemistry.

Core Synthesis Methodologies

The preparation of diethyltin dichloride can be approached through several synthetic pathways. The most prominent methods include the direct reaction of tin with ethyl chloride, the Kocheshkov redistribution of tetraethyltin (B1219993) and tin tetrachloride, and the use of Grignard reagents.

Direct Synthesis from Tin and Ethyl Chloride

The direct reaction between metallic tin and an alkyl halide is a fundamental method for producing dialkyltin dihalides.[4] This process typically requires a catalyst to achieve practical yields.

Reaction Workflow:

Caption: Workflow for the direct synthesis of diethyltin dichloride.

Experimental Protocol:

A specific protocol for the synthesis of diethyltin dichloride involves the use of a phosphonium iodide catalyst.[5]

-

Reaction Setup: A reaction vessel is charged with one mole of mossy tin and 0.2 moles of tetrabutyl phosphonium iodide.

-

Reaction Conditions: The mixture is heated to 160°C.

-

Reagent Addition: Ethyl chloride gas is passed through the heated mixture for 11 hours.

-

Initial Product Isolation: The reaction mixture is distilled, yielding a crude distillate.

-

Purification:

-

The distillate is dissolved in hexane.

-

The solution is cooled to 0°C to induce crystallization.

-

The crystalline diethyltin dichloride is separated by filtration.

-

-

Byproduct Recovery: The solvent is removed from the filtrate to yield mixed ethyltin iodides and chloro-iodides, which can be recycled.[5]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Tin | 1.0 mole | [5] |

| Catalyst (Tetrabutyl Phosphonium Iodide) | 0.2 mole | [5] |

| Temperature | 160°C | [5] |

| Reaction Time | 11 hours | [5] |

| Yield (Pure Diethyltin Dichloride) | 0.125 mole (31 grams) | [5] |

Kocheshkov Redistribution Reaction

The Kocheshkov redistribution reaction is a versatile method for preparing various organotin halides.[4] For diethyltin dichloride, this involves the reaction of tetraethyltin with tin tetrachloride.[4] The stoichiometry of the reactants determines the primary product.

Reaction Pathway:

References

- 1. DIETHYLTIN DICHLORIDE | 866-55-7 [chemicalbook.com]

- 2. Diethyltin dichloride 0.5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Diethyltin dichloride | Et2SnCl2 | (C2H5)2SnCl2 – Ereztech [ereztech.com]

- 4. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 5. US3519665A - Direct synthesis of dialkyltin dichloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Lewis Acid Characteristics of Diethyltin Dichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyltin (B15495199) dichloride, (C₂H₅)₂SnCl₂, is an organotin compound that exhibits significant Lewis acidic character. This property governs its coordination chemistry, catalytic activity, and biological interactions. As a member of the dialkyltin dihalide family, its reactivity is influenced by the electron-donating ethyl groups and the electron-withdrawing chloride ligands attached to the central tin atom. This technical guide provides a comprehensive overview of the Lewis acid characteristics of diethyltin dichloride, including its adduct formation with various Lewis bases, its role in catalysis, and the spectroscopic and structural features that define its chemical behavior. Due to the greater research focus on its methyl and butyl analogues, comparative data from these related compounds are included to provide a broader context for the trends in Lewis acidity within this class of organometallics.

Introduction to the Lewis Acidity of Diorganotin Dichlorides

The Lewis acidity of organotin(IV) halides of the general formula RₙSnX₄₋ₙ is a cornerstone of their chemistry. A Lewis acid is defined as an electron-pair acceptor.[1] In diethyltin dichloride, the tin atom, despite being formally in the +4 oxidation state and forming four covalent bonds, possesses accessible d-orbitals and is electron-deficient due to the electronegative chlorine atoms. This enables it to accept electron pairs from Lewis bases (electron-pair donors), leading to the formation of hypervalent coordination complexes, typically with coordination numbers of five or six.[2]

The strength of the Lewis acidity in dialkyltin dichlorides (R₂SnCl₂) is modulated by the nature of the alkyl group (R). The general trend for Lewis acidity is:

Me₂SnCl₂ > Et₂SnCl₂ > Pr₂SnCl₂ > Bu₂SnCl₂

This trend is rationalized by the increasing electron-donating inductive effect of the longer alkyl chains, which reduces the effective nuclear charge on the tin atom, thereby decreasing its ability to accept an electron pair.[3] Consequently, diethyltin dichloride is a moderately strong Lewis acid, capable of forming stable adducts and acting as an effective catalyst in various organic transformations.

Coordination Chemistry and Adduct Formation

The Lewis acidity of diethyltin dichloride is most evident in its propensity to form coordination complexes, or adducts, with a wide array of Lewis bases. These bases are typically compounds containing nitrogen, oxygen, sulfur, or phosphorus donor atoms. The formation of these adducts involves the donation of a lone pair of electrons from the Lewis base into a vacant orbital of the tin atom, expanding its coordination sphere from four to five or six.[2]

Adducts with Nitrogen-Containing Lewis Bases

Nitrogen-containing ligands, such as pyridines and Schiff bases, readily form stable adducts with diethyltin dichloride. The coordination can be either monodentate or bidentate, depending on the nature of the ligand.

A well-characterized example is the adduct formed with pyridine (B92270), [Et₂SnCl₂(Py)₂]. In this complex, the tin atom adopts a distorted octahedral geometry. The two ethyl groups are in a trans configuration, while the two chlorine atoms and the two pyridine ligands are arranged in the equatorial plane.

Table 1: Structural Data for Dichlorodiethylbis(pyridine)tin(IV)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/c | [4] |

| Sn-C Bond Length | ~2.13 Å | [4] |

| Sn-Cl Bond Length | ~2.57 Å | [4] |

| Sn-N Bond Length | ~2.38 Å | [4] |

| C-Sn-C Angle | 180° (trans) | [4] |

| Geometry at Sn | Distorted Octahedral | [4] |

Adducts with Oxygen-Containing Lewis Bases

Oxygen donors, such as phosphine (B1218219) oxides, sulfoxides, and carbonyl compounds, also form adducts with diethyltin dichloride. For instance, diorganotin dichlorides have been shown to form both 1:1 and 1:2 adducts with phosphine oxides.[5] The formation of these adducts can be monitored by spectroscopic techniques like ¹¹⁹Sn NMR, where an upfield shift of the tin signal is indicative of an increase in coordination number.

Spectroscopic Characterization of Adducts

The formation of adducts with diethyltin dichloride leads to characteristic changes in various spectroscopic data.

-

Infrared (IR) Spectroscopy: The coordination of a Lewis base to the tin center typically causes a shift in the vibrational frequencies of both the Lewis acid and the base. A key diagnostic feature is the shift of the Sn-Cl stretching frequencies. In the free, four-coordinate Et₂SnCl₂, the asymmetric and symmetric ν(Sn-Cl) bands appear at higher wavenumbers. Upon formation of a six-coordinate octahedral complex, these bands shift to lower frequencies due to the elongation and weakening of the Sn-Cl bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹⁹Sn NMR is particularly powerful for studying the coordination chemistry of tin compounds. The chemical shift (δ) of ¹¹⁹Sn is highly sensitive to the coordination number and geometry of the tin atom. For four-coordinate dialkyltin dichlorides, the ¹¹⁹Sn resonance typically appears in the range of δ = +120 to +150 ppm. Upon formation of a five-coordinate or six-coordinate adduct, the signal shifts significantly upfield (to lower ppm values, often negative), providing clear evidence of adduct formation in solution.[6][7]

Table 2: Representative ¹¹⁹Sn NMR Chemical Shifts for Diorganotin Dichloride Adducts

| Compound | Lewis Base (L) | Stoichiometry (Sn:L) | Coordination No. | ¹¹⁹Sn Chemical Shift (δ, ppm) |

| Me₂SnCl₂ | - | - | 4 | ~ +140 |

| Et₂SnCl₂ | - | - | 4 | ~ +125 |

| Bu₂SnCl₂ | - | - | 4 | ~ +110 |

| Me₂SnCl₂ | Tributylphosphine Oxide | 1:2 | 6 | ~ -180 |

| Bu₂SnCl₂ | Tributylphosphine Oxide | 1:2 | 6 | ~ -200 |

| Ph₂SnCl₂ | Tributylphosphine Oxide | 1:2 | 6 | ~ -300 |

| (Note: Data for adducts are primarily from studies on related dialkyltin dichlorides and serve as illustrative examples of the expected upfield shift upon coordination.)[5] |

Catalytic Applications Driven by Lewis Acidity

The ability of diethyltin dichloride to act as a Lewis acid makes it an effective catalyst for a variety of organic reactions, particularly those involving the activation of carbonyl groups. Organotin compounds are used commercially as catalysts in the formation of polyurethanes and silicones, and in esterification and transesterification reactions.[8][9]

Esterification and Transesterification Reactions

Diethyltin dichloride can catalyze esterification and transesterification reactions by activating the carbonyl group of the carboxylic acid or ester. The proposed mechanism involves the coordination of the carbonyl oxygen to the electron-deficient tin center. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.

Polyurethane Formation

In the synthesis of polyurethanes, organotin catalysts, including dialkyltin derivatives, accelerate the reaction between an isocyanate and a polyol. The mechanism is believed to involve the formation of a ternary complex between the tin catalyst, the alcohol, and the isocyanate. The Lewis acidic tin center coordinates to the oxygen of the alcohol and the nitrogen of the isocyanate, bringing them into close proximity and facilitating the nucleophilic attack of the alcohol on the isocyanate carbon.[10][11]

Experimental Protocols (Representative)

The following sections provide generalized experimental protocols for the synthesis of diethyltin dichloride and its adducts, based on established methods for organotin compounds.

Synthesis of Diethyltin Dichloride

The direct synthesis of dialkyltin dichlorides involves the reaction of metallic tin with an alkyl halide at elevated temperatures, often in the presence of a catalyst.

-

Reaction: Sn + 2 CH₃CH₂Cl → (CH₃CH₂)₂SnCl₂

-

Procedure: A mixture of tin metal and a catalyst (e.g., a phosphonium (B103445) iodide) is heated to approximately 160 °C in a suitable reactor.[12] Ethyl chloride is then introduced into the reaction mixture. The reaction is typically carried out over several hours. The product, diethyltin dichloride, can be isolated from the reaction mixture by distillation. Further purification can be achieved by crystallization from a solvent like hexane.[12]

Synthesis of a Diethyltin Dichloride Adduct with Pyridine

This protocol is based on the reported synthesis of [Et₂SnCl₂(Py)₂].[4]

-

Procedure: A solution of pyridine in dichloromethane (B109758) is added to a solution of diethyltin dichloride in the same solvent at room temperature. The mixture is stirred for an extended period (e.g., 3 days). The solution is then concentrated, and upon cooling, crystals of the adduct suitable for X-ray analysis can be obtained.

Conclusion

Diethyltin dichloride is a versatile Lewis acid whose chemical reactivity is defined by the electron-deficient nature of the central tin atom. This property drives the formation of five- and six-coordinate adducts with a variety of Lewis bases and underpins its utility as a catalyst in important industrial processes like esterification and polyurethane synthesis. While much of the detailed quantitative and structural research in the diorganotin dihalide series has focused on the methyl and butyl analogues, the established trends in Lewis acidity, coordination behavior, and catalytic mechanisms provide a robust framework for understanding and predicting the chemistry of diethyltin dichloride. Further research focusing specifically on the thermodynamic and kinetic aspects of its Lewis acid-base interactions would be valuable for fine-tuning its applications in synthesis and materials science.

References

- 1. 6.5. Lewis acids & bases, electrophiles & nucleophiles | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 2. lupinepublishers.com [lupinepublishers.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN102516288A - Synthesis process of dimethyl tin dichloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. gelest.com [gelest.com]

- 10. ohans.com [ohans.com]

- 11. Investigations of catalysis of urethane formation using organotin dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US3519665A - Direct synthesis of dialkyltin dichloride - Google Patents [patents.google.com]

Navigating the Solubility of Diethyltin Dichloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diethyltin (B15495199) dichloride in various organic solvents. Understanding the solubility of this organotin compound is critical for its application in diverse fields, including as a catalyst, a stabilizer for polymers, and as an intermediate in chemical synthesis. This document compiles available quantitative and qualitative data, details relevant experimental protocols for solubility determination, and presents a workflow for such measurements.

Core Data Presentation: Solubility of Dialkyltin Dichlorides

Precise quantitative solubility data for diethyltin dichloride in a broad spectrum of organic solvents is not extensively documented in publicly available literature. However, data for the closely related compound, dimethyltin (B1205294) dichloride, offers valuable insights into the expected solubility behavior of diethyltin dichloride. The following table summarizes the available quantitative solubility data for dimethyltin dichloride and qualitative information for diethyltin and dibutyltin (B87310) dichlorides.

| Compound | Solvent | Temperature (°C) | Solubility |

| Dimethyltin Dichloride | Methanol | Not Specified | 100 g/L[1][2][3] |

| Dimethyltin Dichloride | Water | 20 | 20 g/L[1][2][3] |

| Diethyltin Dichloride | Water | 25 | 0.023 g/L[4] |

| Diethyltin Dichloride | Chloroform | Not Specified | Slightly Soluble |

| Diethyltin Dichloride | Ethyl Acetate | Not Specified | Slightly Soluble |

| Dibutyltin Dichloride | Benzene | Not Specified | Soluble[5][6][7] |

| Dibutyltin Dichloride | Toluene | Not Specified | Soluble[5][6][7] |

| Dibutyltin Dichloride | Diethyl Ether | Not Specified | Soluble[5][8] |

| Dibutyltin Dichloride | Alcohols | Not Specified | Soluble[5][6][7][8] |

Note: The solubility of diethyltin dichloride is expected to be similar to that of dimethyltin and dibutyltin dichlorides, exhibiting good solubility in polar organic solvents.

Experimental Protocols for Solubility Determination

A reliable method for determining the solubility of organotin compounds like diethyltin dichloride in organic solvents is the static analytical gravimetric method. This method involves achieving a saturated solution at a specific temperature and then determining the concentration of the solute.

Static Analytical Gravimetric Method

This protocol is adapted from methodologies used for determining the solubility of similar organotin compounds.

1. Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic bath for temperature control

-

Analytical balance (accurate to 0.1 mg)

-

Syringe with a filter (e.g., 0.22 µm PTFE)

-

Drying oven

-

Inert gas supply (e.g., nitrogen or argon)

2. Procedure:

-

Sample Preparation: An excess amount of diethyltin dichloride is added to a known volume of the desired organic solvent in the jacketed glass vessel.

-

Equilibration: The mixture is stirred continuously at a constant, controlled temperature using the thermostatic bath. The system is maintained under an inert atmosphere to prevent hydrolysis of the diethyltin dichloride. The stirring is continued for a sufficient time (typically several hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Sample Withdrawal: Once equilibrium is achieved, the stirrer is stopped, and the solid phase is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a pre-weighed syringe fitted with a filter to remove any undissolved solid particles.

-

Gravimetric Analysis: The mass of the withdrawn saturated solution is determined by weighing the syringe before and after dispensing the solution into a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated from the withdrawn sample. This can be achieved by gentle heating in a drying oven or under a stream of inert gas at a controlled temperature.

-

Mass Determination of Solute: After complete evaporation of the solvent, the container with the dried diethyltin dichloride residue is weighed.

-

Calculation of Solubility: The solubility is calculated as the mass of the dissolved diethyltin dichloride per unit mass or volume of the solvent.

3. Safety Precautions:

-

Diethyltin dichloride is toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

-

Organic solvents are often flammable and should be handled away from ignition sources.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of diethyltin dichloride using the gravimetric method.

Caption: Experimental workflow for solubility determination.

This guide serves as a foundational resource for professionals working with diethyltin dichloride. While a complete dataset on its solubility in all common organic solvents is not yet available, the provided information on related compounds and a robust experimental methodology should facilitate further research and application development.

References

- 1. Dimethyltin dichloride, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. DIMETHYLTIN DICHLORIDE CAS#: 753-73-1 [m.chemicalbook.com]

- 3. DIMETHYLTIN DICHLORIDE | 753-73-1 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. lookchem.com [lookchem.com]

- 6. BNT Chemicals | DBTC – Dibutyltin Dichloride [bnt-chemicals.com]

- 7. atamankimya.com [atamankimya.com]

- 8. Dibutyltin dichloride | C8H18Cl2Sn | CID 12688 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Degradation Pathways of Diethyltin Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of diethyltin (B15495199) dichloride ((C₂H₅)₂SnCl₂). The information presented is curated from scientific literature and is intended to inform researchers, scientists, and professionals in drug development about the chemical behavior of this organotin compound. While specific quantitative data for diethyltin dichloride is limited in publicly available literature, this guide extrapolates likely behavior based on studies of analogous dialkyltin dichlorides, such as dimethyltin (B1205294) and dibutyltin (B87310) derivatives.

Chemical Stability of Diethyltin Dichloride

The stability of diethyltin dichloride is influenced by several environmental factors, primarily moisture, pH, and light. As a dialkyltin dihalide, it is susceptible to hydrolysis, and to a lesser extent, photolysis.

Hydrolytic Stability

In the presence of water, diethyltin dichloride is expected to undergo stepwise hydrolysis. This process involves the sequential replacement of the chloride ligands with hydroxide (B78521) groups. The resulting diethyltin hydroxide species can then undergo condensation reactions to form various oxo- and hydroxo-bridged oligomers and polymers. The rate and extent of hydrolysis are highly dependent on the pH of the aqueous medium.

Table 1: Predicted Hydrolytic Species of Diethyltin Dichloride in Aqueous Solution (based on dimethyltin dichloride data)

| Species Name | Chemical Formula | Predicted pH Range of Predominance |

| Diethyltin Dichloride | (C₂H₅)₂SnCl₂ | Acidic (pH < 2) |

| Diethyltin Hydroxide Chloride | [(C₂H₅)₂Sn(OH)Cl] | Acidic to Neutral |

| Diethyltin Dihydroxide | (C₂H₅)₂Sn(OH)₂ | Neutral to Alkaline |

| Diethyltin Cation | [(C₂H₅)₂Sn]²⁺ | Strongly Acidic |

| Mono-hydroxo Species | [(C₂H₅)₂Sn(OH)]⁺ | Acidic to Neutral |

| Di-hydroxo Species | (C₂H₅)₂Sn(OH)₂ | Neutral to Alkaline |

| Polymeric/Condensed Species | e.g., [((C₂H₅)₂SnO)ₙ] | Neutral to Alkaline |

Note: This table is predictive and based on the known hydrolysis behavior of other dialkyltin dichlorides. The exact pH ranges may vary for diethyltin dichloride.

Photolytic Stability

Organotin compounds are known to undergo photolytic degradation in the presence of ultraviolet (UV) light[2]. The primary mechanism is believed to be the cleavage of the tin-carbon bond, leading to dealkylation. For diethyltin dichloride, this would result in the formation of ethyltin trichloride, followed by further degradation to inorganic tin. The estimated half-life for organotin halides and their degradation products in aqueous media is approximately 60 days[2].

Thermal Stability

Diethyltin dichloride is a crystalline solid at room temperature and is relatively stable. However, like other organotin compounds, it will decompose at elevated temperatures.

Degradation Pathways of Diethyltin Dichloride

The degradation of diethyltin dichloride in the environment can occur through three primary pathways: hydrolysis, photolysis, and biodegradation. These pathways often occur concurrently and lead to the progressive de-ethylation of the tin atom, ultimately resulting in the formation of less toxic inorganic tin compounds.

Hydrolysis Pathway

As previously discussed, hydrolysis is a major degradation pathway for diethyltin dichloride in aqueous environments. The stepwise replacement of chloride ions with hydroxide ions initiates a series of reactions that can lead to the formation of various monomeric and polymeric species.

Caption: Predicted hydrolysis pathway of diethyltin dichloride.

Photodegradation Pathway

Photodegradation involves the breaking of the tin-ethyl bond by UV radiation. This de-ethylation is a stepwise process.

Caption: Predicted photodegradation pathway of diethyltin dichloride.

Biodegradation Pathway

Microorganisms in soil and water can metabolize organotin compounds[3]. The primary mechanism of biodegradation is also sequential dealkylation, similar to photolysis. Various bacteria and fungi are capable of cleaving the tin-carbon bond.

Caption: General biodegradation pathway of diethyltin dichloride.

Experimental Protocols for Stability and Degradation Analysis

Standardized methods are crucial for assessing the stability and degradation of chemical compounds. The following sections outline general experimental protocols that can be adapted for diethyltin dichloride.

Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

This test determines the rate of abiotic hydrolysis of a chemical in aqueous buffer solutions at different pH values.

Experimental Workflow:

Caption: Experimental workflow for a hydrolysis study based on OECD 111.

Key Parameters to Measure:

-

Concentration of diethyltin dichloride over time.

-

Identification and quantification of major hydrolysis products.

-

Observed first-order rate constant (k_obs) for each pH.

-

Half-life (t₁/₂) at each pH.

Analytical Methods for Quantification

Accurate quantification of diethyltin dichloride and its degradation products is essential for stability and degradation studies. High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) and gas chromatography-mass spectrometry (GC-MS) are the most common and sensitive techniques.

3.2.1. HPLC-ICP-MS Method

HPLC-ICP-MS allows for the separation of different organotin species followed by sensitive and element-specific detection.

Table 2: Typical HPLC-ICP-MS Parameters for Organotin Analysis

| Parameter | Condition |

| HPLC System | |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of methanol/water/acetic acid |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 10 - 100 µL |

| ICP-MS System | |

| RF Power | 1500 - 1600 W |

| Plasma Gas Flow | 15 L/min |

| Monitored Isotopes | ¹¹⁸Sn, ¹²⁰Sn |

3.2.2. GC-MS Method

For GC-MS analysis, organotin compounds typically require derivatization to increase their volatility. Ethylation or propylation with reagents like sodium tetraethylborate or sodium tetrapropylborate is common.

Table 3: Typical GC-MS Parameters for Derivatized Organotin Analysis

| Parameter | Condition |

| GC System | |

| Column | DB-5ms or equivalent |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Ramped from ~50°C to 300°C |

| MS System | |

| Ionization Mode | Electron Ionization (EI) |

| Scan Range | m/z 50-500 |

Summary of Quantitative Data

As specific quantitative data for diethyltin dichloride is scarce in the literature, the following table provides a summary of expected trends and data from analogous compounds.

Table 4: Summary of Stability and Degradation Data (Qualitative and Analogous)

| Degradation Pathway | Parameter | Condition | Expected Outcome/Value (for Diethyltin Dichloride) | Analogous Data (Compound) |

| Hydrolysis | Half-life (t₁/₂) | pH 7, 25°C | Expected to be in the order of days to weeks. | Organotin halides have an estimated half-life of about 60 days in aqueous media[2]. |

| Rate | Increases with increasing pH. | Hydrolysis of dialkyltin dichlorides is faster in basic conditions[4]. | ||

| Photolysis | Half-life (t₁/₂) | Sunlight, surface water | Expected to be in the order of weeks to months. | The half-life of dibutyltin dichloride in the atmosphere via reaction with hydroxyl radicals is estimated to be 14 hours[5]. |

| Mechanism | UV irradiation | Stepwise de-ethylation. | UV degradation of tributyltin chloride in water proceeds via dibutyltin and monobutyltin (B1198712) intermediates. | |

| Biodegradation | Half-life (t₁/₂) | Aerobic soil | Expected to be in the order of months. | The half-life of triphenyltin (B1233371) in non-sterilized soil was found to be 27-33 days[6]. |

| Rate | Slower than hydrolysis and photolysis in many cases. | Biodegradation is a significant but often slower process for organotins. |

Conclusion

Diethyltin dichloride is a reactive organotin compound that is susceptible to degradation through hydrolysis, photolysis, and biodegradation. The primary degradation mechanism involves the sequential cleavage of the tin-chloride and tin-ethyl bonds, ultimately leading to the formation of inorganic tin. The rate of degradation is highly dependent on environmental conditions such as pH, moisture, and light. While quantitative kinetic and mechanistic data specific to diethyltin dichloride are limited, the behavior of analogous dialkyltin compounds provides a strong basis for predicting its environmental fate. Further research is needed to quantify the precise degradation rates and pathways of diethyltin dichloride to fully assess its environmental impact and stability in various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Hydrolysis products of dibutyltin dichlorides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 5. Dibutyltin dichloride | C8H18Cl2Sn | CID 12688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Degradation and toxicity of phenyltin compounds in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Diethyltin Dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyltin (B15495199) dichloride (DETC), an organotin compound, exhibits a range of biological activities primarily characterized by its cytotoxicity, immunotoxicity, and neurotoxicity. This technical guide provides a comprehensive overview of the current understanding of DETC's mechanisms of action, focusing on its impact on cellular energetics, induction of apoptosis, and interference with key signaling pathways. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of the implicated molecular pathways to serve as a resource for researchers in toxicology and drug development.

Introduction

Organotin compounds, classified based on the number of organic groups attached to the tin atom, have found diverse industrial applications, leading to their presence in the environment. Diethyltin dichloride (C₄H₁₀Cl₂Sn), a dialkyltin compound, has been a subject of toxicological interest due to its potential adverse effects on biological systems. Understanding the molecular mechanisms underlying its toxicity is crucial for risk assessment and for exploring any potential therapeutic applications of related organotin structures. This guide delves into the core biological activities of DETC, with a focus on its cellular and molecular targets.

Toxicological Profile

The toxicity of diethyltin dichloride is multifaceted, affecting various organ systems. The primary toxicological endpoints include immunotoxicity, particularly thymic atrophy, and neurotoxicity.

Quantitative Toxicological Data

While specific toxicity values for diethyltin dichloride are not extensively available in all categories, data from closely related dialkyltin compounds provide valuable insights.

| Compound | Test | Species | Route | Value | Reference |

| Dimethyltin Dichloride | LD50 | Rat | Oral | 73.9 mg/kg | [1] |

| Dimethyltin Dichloride | LD50 | Mouse | Intravenous | 56 mg/kg | [1] |

| Dimethyltin Dichloride | LD50 | Rabbit | Dermal | 404 mg/kg | [2] |

| Dimethyltin Dichloride | LC50 | Rat | Inhalation (4h) | 115 mg/m³ | [3] |

| Dibutyltin (B87310) Dichloride | IC50 (HeLa cells) | Human | In vitro | 32.35 µM | [1] |

| Dibutyltin Dichloride | IC50 (EL4 cells) | Mouse | In vitro | 1.5 - 5.38 µM | [1] |

Mechanism of Action: Mitochondrial Dysfunction

A primary mechanism of diethyltin dichloride's toxicity is its potent inhibition of mitochondrial function.[4] DETC acts as a powerful metabolic inhibitor, disrupting cellular energy production.[5]

Inhibition of Oxidative Phosphorylation

Diethyltin and other dialkyltin homologs are known to inhibit oxygen and substrate consumption in isolated rat liver mitochondria.[5] This inhibition is attributed to their interaction with the α-keto acid oxidase complexes, such as the pyruvate (B1213749) dehydrogenase complex. By binding to essential dithiol groups, like lipoic acid, dialkyltins disrupt the entry of glycolytic products into the tricarboxylic acid (TCA) cycle.[5] At higher concentrations, dialkyltins like dibutyltin dichloride have also been shown to inhibit the ATP synthase complex and uncouple oxidative phosphorylation.[5]

Experimental Protocol: Measurement of Mitochondrial Oxygen Consumption

The effect of diethyltin dichloride on mitochondrial respiration can be assessed by measuring oxygen consumption using a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Seahorse XF Analyzer).

Protocol for Isolated Rat Liver Mitochondria:

-

Isolation of Mitochondria:

-

Excise the liver from a euthanized rat and place it in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

-

Mince the liver and homogenize using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 10 minutes) to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspension in isolation buffer and recentrifugation.

-

Resuspend the final mitochondrial pellet in a minimal volume of respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, pH 7.2).

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

-

Oxygen Consumption Measurement:

-

Calibrate the oxygen electrode system at a constant temperature (e.g., 30°C).

-

Add respiration buffer to the reaction chamber, followed by the mitochondrial suspension (e.g., 0.5-1 mg/mL protein).

-

Add a respiratory substrate (e.g., 5 mM glutamate (B1630785) and 5 mM malate (B86768) for Complex I-linked respiration, or 10 mM succinate (B1194679) for Complex II-linked respiration).

-

Record the basal respiration rate (State 2).

-

Add a known amount of ADP (e.g., 150 µM) to initiate State 3 respiration (ADP-stimulated).

-

To test the effect of DETC, add varying concentrations of the compound before or after the addition of ADP and monitor the change in oxygen consumption rate.

-

An uncoupler (e.g., FCCP) can be added at the end of the experiment to determine the maximal respiratory capacity.

-

Caption: Workflow for assessing diethyltin dichloride's effect on mitochondrial respiration.

Induction of Apoptosis

Organotin compounds, including dialkyltins, are known to induce apoptosis, or programmed cell death, in various cell types, particularly in immune cells like thymocytes.[6] This contributes significantly to their immunotoxic effects.

Caspase Activation Cascade

The apoptotic process induced by organotins is often mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases. While direct evidence for diethyltin dichloride is limited, studies on related compounds like tributyltin show activation of initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3).[7][8] Activation of the mitochondrial (intrinsic) pathway of apoptosis is a likely mechanism, given DETC's direct effects on mitochondria. This would involve the release of cytochrome c from the mitochondria into the cytosol, leading to the formation of the apoptosome and subsequent activation of caspase-9.

Experimental Protocol: Annexin V/Propidium (B1200493) Iodide Apoptosis Assay

A standard method to detect and quantify apoptosis is through flow cytometry using Annexin V and propidium iodide (PI) staining.

Protocol for Thymocytes:

-

Cell Culture and Treatment:

-

Isolate thymocytes from the thymus of a rat.

-

Culture the thymocytes in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum).

-

Treat the cells with varying concentrations of diethyltin dichloride for a specified time period (e.g., 4, 12, or 24 hours). Include an untreated control.

-

-

Staining:

-

Harvest the cells by centrifugation and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Add FITC-conjugated Annexin V to the cell suspension.

-

Add propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative, PI-negative cells are viable.

-

Caption: Proposed intrinsic pathway of apoptosis induced by diethyltin dichloride.

Interference with Cellular Signaling Pathways

The toxic effects of diethyltin dichloride are also mediated by its interference with crucial cellular signaling pathways. While specific studies on DETC are not abundant, research on other dialkyltins, such as dibutyltin, provides a strong basis for предполагаемые mechanisms.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways are critical in regulating cell proliferation, differentiation, and apoptosis. Studies have shown that dibutyltin can activate MAPKs, including ERK, JNK, and p38, in immune cells.[9] This activation can lead to a downstream cascade of events that contribute to the observed immunotoxicity. The activation of these pathways by diethyltin dichloride in thymocytes could be a key mechanism leading to their depletion and subsequent thymus atrophy.

Intracellular Calcium Homeostasis

Disruption of intracellular calcium ([Ca²⁺]i) homeostasis is another mechanism implicated in organotin toxicity. Some organotins have been shown to induce a rapid and sustained increase in cytosolic free calcium concentrations.[10] This can occur through both enhanced influx of extracellular calcium and release from intracellular stores like the endoplasmic reticulum. Elevated intracellular calcium can trigger a variety of downstream events, including the activation of certain caspases and other enzymes that contribute to apoptosis and cellular dysfunction.

Caption: Overview of potential signaling pathways disrupted by diethyltin dichloride.

Conclusion

Diethyltin dichloride exerts its biological activity through a multi-pronged assault on cellular functions. Its primary mechanisms of toxicity involve the disruption of mitochondrial energy metabolism, the induction of apoptosis via caspase activation, and the interference with critical cellular signaling pathways, including the MAPK cascade and calcium homeostasis. The quantitative data, though limited for DETC itself, along with detailed experimental protocols, provide a solid foundation for further investigation into its toxicological profile. The diagrams presented in this guide offer a visual framework for understanding the complex molecular events triggered by this organotin compound. Further research is warranted to elucidate the specific molecular interactions of diethyltin dichloride and to develop potential therapeutic strategies to mitigate its toxic effects.

References

- 1. Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The action of trialkyltin compounds on mitochondrial respiration. The effect of pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors and Uncouplers of Mitochondrial Oxidative Phosphorylation [ouci.dntb.gov.ua]

- 4. iris.unive.it [iris.unive.it]

- 5. Caspase involvement in the induction of apoptosis by the environmental toxicants tributyltin and triphenyltin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of butyltin compounds on mitochondrial respiration and its relation to hepatotoxicity in mice and Guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cellular and molecular effects of di-n-octyltin dichloride on the rat thymus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Ras/MAPK Pathway Is Required for Generation of iNKT Cells - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Diethyltin Dichloride: An In-depth Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyltin (B15495199) dichloride (DETC), an organotin compound, presents a significant toxicological profile that necessitates careful handling and a thorough understanding of its potential hazards in a laboratory setting. This technical guide provides a comprehensive overview of the known toxicological data for DETC, including acute toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. While data specific to diethyltin dichloride is limited in some areas, this guide synthesizes available information and draws comparisons with related organotin compounds to provide a comprehensive risk assessment. Detailed experimental protocols for key toxicological assays are also provided to aid researchers in designing and interpreting their own studies.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | Diethyltin dichloride |

| CAS Number | 866-55-7 |

| Molecular Formula | C4H10Cl2Sn |

| Molecular Weight | 247.74 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 84 °C |

| Boiling Point | 220 °C |

| Solubility | Partly soluble in water |

Toxicological Data

Acute Toxicity

Diethyltin dichloride exhibits significant acute toxicity through oral ingestion.

| Route of Exposure | Species | LD50 | Reference |

| Oral | Rat | 509 mg/kg | [1] |

| Oral | Mouse | 214 mg/kg | [1] |

Symptoms of acute exposure to organotin compounds, including diethyltin dichloride, can include nasal irritation, headache, and emetic action on the gut.[2]

Genotoxicity

Carcinogenicity

Long-term carcinogenicity studies specifically on diethyltin dichloride were not identified in the available literature. Regulatory bodies have not classified diethyltin dichloride as a carcinogen due to the lack of sufficient evidence. However, the absence of data does not equate to an absence of risk. Researchers should adhere to strict safety protocols to minimize exposure.

Reproductive and Developmental Toxicity

Information regarding the reproductive and developmental toxicity of diethyltin dichloride is scarce. Studies on other organotin compounds, such as dibutyltin (B87310) dichloride, have demonstrated adverse effects on pregnancy initiation and maintenance in animal models, suggesting a potential for reproductive toxicity.[3] These effects may be linked to a decline in serum progesterone (B1679170) levels.[3] Given the structural similarities, it is reasonable to consider that diethyltin dichloride may also pose a risk to reproduction and development.

Neurotoxicity and Immunotoxicity

While specific neurotoxicity studies on diethyltin dichloride are limited, organotin compounds as a class are known to have neurotoxic potential.[4] Similarly, immunotoxicity, particularly effects on the thymus, is a known hazard of some di- and tri-organotin compounds.[5][6][7][8] Therefore, caution should be exercised to avoid exposure that could potentially lead to neurological or immunological damage.

Mechanisms of Toxicity

The toxic effects of organotin compounds are believed to stem from their ability to interfere with fundamental cellular processes. One of the primary mechanisms is the inhibition of mitochondrial respiration.[9][10][11] Dialkyltin compounds, including diethyltin, can inhibit oxygen and substrate consumption in mitochondria, leading to a disruption of cellular energy metabolism.[12] This can result in an accumulation of α-keto acids and a shift towards glycolysis.

Another proposed mechanism involves the induction of oxidative stress.[13][14] The disruption of mitochondrial function can lead to an overproduction of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.

The following diagram illustrates the potential workflow for managing organotin waste in a laboratory setting.

References

- 1. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Dibutyltin dichloride | C8H18Cl2Sn | CID 12688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]

- 4. Neurotoxic effects of occupational exposure to organotins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunological consequences of dioctyltin dichloride (DOTC)-induced thymic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxic effects of di-n-octyltin dichloride on the thymus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sequential Effects of Dioctyltin Dichloride on the Rat Thymus | Semantic Scholar [semanticscholar.org]

- 8. Cellular and molecular effects of di-n-octyltin dichloride on the rat thymus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. iris.unive.it [iris.unive.it]

- 11. dspace.library.uu.nl [dspace.library.uu.nl]

- 12. Dimethyltin dichloride | C2H6Cl2Sn | CID 12955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Diethyltin Dichloride: A Technical Safety Guide for Researchers

Introduction

Diethyltin (B15495199) dichloride (CAS No. 866-55-7) is an organotin compound utilized as an intermediate in organic synthesis and for various industrial applications.[1] As with many organometallic compounds, a thorough understanding of its toxicological profile and safe handling procedures is paramount for researchers, scientists, and professionals in drug development. This technical guide provides a consolidated overview of the safety data for diethyltin dichloride, focusing on its physicochemical properties, toxicity, exposure limits, and associated hazards. All quantitative data is presented in structured tables for clarity and ease of comparison.

Physicochemical Properties

The fundamental physical and chemical characteristics of diethyltin dichloride are crucial for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 866-55-7 | [2][3] |

| Molecular Formula | C₄H₁₀Cl₂Sn | [2][4] |

| Molecular Weight | 247.74 g/mol | [4] |

| Appearance | White powder or crystalline solid | [5] |

| Melting Point | 84 °C | [5] |

| Boiling Point | 220 °C | [1] |

| Water Solubility | Data not readily available. Organotins are generally poorly soluble in water. | |

| Sensitivity | Moisture sensitive | [5] |

Toxicological Data

The toxicity of diethyltin dichloride is a primary safety concern. The available data indicates that it is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[5]

Acute Toxicity

| Route | Species | Value | Source |

| Oral | Rat | LD50 = 509 mg/kg | [2] |

| Dermal | Not available | Data not readily available in provided sources. | |

| Inhalation | Not available | Data not readily available in provided sources. |

Ecotoxicity